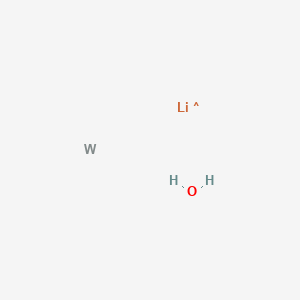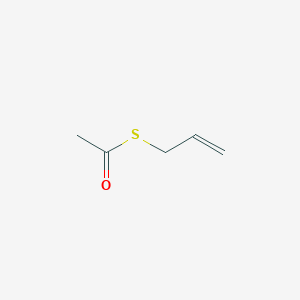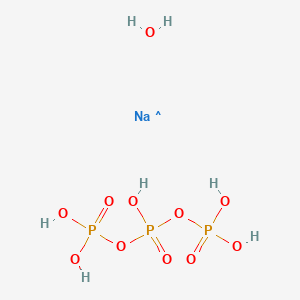
CID 156592266
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tungstate is an inorganic compound with the chemical formula Li₂WO₄. It appears as a white solid that is soluble in water. This compound is one of several ortho tungstates, featuring the tetrahedral WO₄²⁻ anion . The salt consists of tetrahedrally coordinated lithium and tungsten centers bridged by oxides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tungstate can be synthesized through various methods. One common approach involves the reaction of lithium carbonate (Li₂CO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction is as follows:
Li2CO3+WO3→Li2WO4+CO2
This reaction typically occurs at temperatures around 600-800°C .
Industrial Production Methods
In industrial settings, lithium tungstate is often produced using hydrothermal methods. This involves dissolving lithium salts and tungsten salts in water, followed by heating the solution under high pressure to promote crystallization. The resulting product is then filtered, washed, and dried to obtain pure lithium tungstate .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tungstate undergoes various chemical reactions, including:
Oxidation: Lithium tungstate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Lithium tungstate can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of other metal salts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds like lithium metatungstate (Li₆W₁₂O₄₀), while reduction may produce tungsten metal (W) and lithium oxide (Li₂O) .
Wissenschaftliche Forschungsanwendungen
Lithium tungstate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which lithium tungstate exerts its effects varies depending on the application. In solid-state lithium-ion conductors, lithium tungstate acts as a sintering aid by reducing the sintering temperature and increasing the ionic conductivity of the material . This is achieved through the formation of a dense, conductive network of lithium and tungsten ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tungstate (Na₂WO₄): Similar to lithium tungstate, sodium tungstate is used in high-density solutions for mineral separation.
Cesium tungstate (Cs₂WO₄): This compound also finds use in high-density solutions and has similar structural properties to lithium tungstate.
Uniqueness
Lithium tungstate is unique due to its specific ionic conductivity properties and its ability to act as an effective sintering aid at lower temperatures compared to other tungstates . This makes it particularly valuable in the development of advanced lithium-ion batteries and other electrochemical applications .
Eigenschaften
Molekularformel |
H2LiOW |
|---|---|
Molekulargewicht |
208.8 g/mol |
InChI |
InChI=1S/Li.H2O.W/h;1H2; |
InChI-Schlüssel |
IUMAHQQCPJYUNV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].O.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)
![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)

![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)
![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
